molecular formula C11H15ClFNO B1446787 4-(4-Fluorophenyl)oxan-4-amine hydrochloride CAS No. 1385696-29-6

4-(4-Fluorophenyl)oxan-4-amine hydrochloride

Cat. No. B1446787
CAS RN: 1385696-29-6
M. Wt: 231.69 g/mol
InChI Key: MZNWYPHDHWWAJT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)oxan-4-amine hydrochloride, also known as 4-FPO-HCl, is a chemical compound with a molecular weight of 222.7 g/mol. It is an aromatic heterocyclic compound, containing an oxan ring and a fluorophenyl group. 4-FPO-HCl has a variety of uses in scientific research, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

Antibacterial and Antioxidant Properties

  • Compounds related to 4-(4-Fluorophenyl)oxan-4-amine hydrochloride, such as [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines, have been synthesized and assessed for their antibacterial and antioxidant activities. Some of these compounds exhibit high antibacterial activity but generally do not neutralize superoxide radicals effectively (Arutyunyan et al., 2012).
  • A similar study synthesizing 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl-amines, whose oxalates and hydrochlorides, also showed high antibacterial activity (Arutyunyan et al., 2017).

Potential in Anti-Inflammatory and Anticancer Therapies

  • Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, closely related to the structure of this compound, were synthesized and their structures analyzed. These compounds showed potential anti-inflammatory effects due to significant inhibitory effects on LPS-induced NO secretion (Sun et al., 2019).
  • Novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized, and they demonstrated promising in vitro anticancer activity against several human cancer cell lines (Vinayak et al., 2017).

Chemical Synthesis and Sensor Development

  • The compound was used in the synthesis of amino-3-fluorophenyl boronic acid, a derivative with a relatively low boronic acid pKa value, useful in constructing glucose sensing materials operating at the physiological pH of bodily fluids (Das et al., 2003).
  • A benzothiadiazole-based fluorescent sensor was developed for the selective detection of oxalyl chloride and phosgene, utilizing the unique properties of the fluorine-containing compound. This sensor exhibited outstanding selectivity and sensitivity, highlighting its potential application in monitoring toxic industrial chemicals (Zhang et al., 2017).

properties

IUPAC Name

4-(4-fluorophenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNWYPHDHWWAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385696-29-6
Record name 2H-Pyran-4-amine, 4-(4-fluorophenyl)tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(4-Fluorophenyl)oxan-4-amine hydrochloride
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4-(4-Fluorophenyl)oxan-4-amine hydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-(4-Fluorophenyl)oxan-4-amine hydrochloride

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